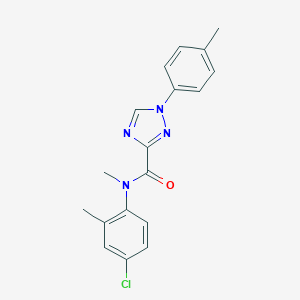![molecular formula C18H14N2O2 B278998 4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile, commonly known as MOA-728, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOA-728 is a small molecule that belongs to the class of benzoylpropenones and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of MOA-728 is not fully understood. However, it has been suggested that MOA-728 may act by inhibiting the activity of certain enzymes involved in the regulation of cellular processes. MOA-728 has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MOA-728 has also been found to reduce inflammation and oxidative stress in animal models. In addition, MOA-728 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MOA-728 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. MOA-728 is also stable and can be easily synthesized in large quantities. However, MOA-728 has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MOA-728 has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of MOA-728. One area of research is the investigation of the potential use of MOA-728 in the treatment of autoimmune diseases. Another area of research is the investigation of the mechanism of action of MOA-728 and the identification of its molecular targets. In addition, the safety and efficacy of MOA-728 in humans need to be further studied to determine its potential as a therapeutic agent.
合成法
The synthesis of MOA-728 involves the condensation of 4-cyanobenzaldehyde with 3-acetyl-6-methyl-7-oxo-1,3,5-cycloheptatriene in the presence of a base. The resulting intermediate is then treated with methylamine to produce MOA-728. The synthesis method has been optimized to provide high yields and purity of MOA-728.
科学的研究の応用
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. MOA-728 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MOA-728 has been found to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
特性
製品名 |
4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
4-[(E)-3-[6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-20-16-5-3-2-4-15(18(16)22)17(21)11-10-13-6-8-14(12-19)9-7-13/h2-11H,1H3,(H,20,22)/b11-10+ |
InChIキー |
JLDXIGSOPVWQNO-ZHACJKMWSA-N |
異性体SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
正規SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)
